1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

Catalog No.
S3228677
CAS No.
1210879-99-4
M.F
C10H18O2
M. Wt
170.252
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

CAS Number

1210879-99-4

Product Name

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid

IUPAC Name

1-(2-methylpropyl)cyclopentane-1-carboxylic acid

Molecular Formula

C10H18O2

Molecular Weight

170.252

InChI

InChI=1S/C10H18O2/c1-8(2)7-10(9(11)12)5-3-4-6-10/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

NERLYDILUOMBJD-UHFFFAOYSA-N

SMILES

CC(C)CC1(CCCC1)C(=O)O

Solubility

not available

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₈O₂. It features a cyclopentane ring substituted with a carboxylic acid group at one position and a branched alkyl group, specifically 2-methylpropyl, at another. This structure contributes to its unique physical and chemical properties, including a molecular weight of approximately 170.25 g/mol and a boiling point that can vary based on purity and environmental conditions .

Typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight its potential utility in organic synthesis and the development of more complex molecules.

Several methods can be employed for synthesizing 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid:

  • Alkylation of Cyclopentanone: This method involves the reaction of cyclopentanone with 2-methylpropyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group.
  • Carboxylation: Using carbon dioxide in the presence of a suitable catalyst to convert cyclopentene derivatives into carboxylic acids.
  • Grignard Reaction: The formation of a Grignard reagent from 2-methylpropyl bromide and subsequent reaction with carbon dioxide can yield the desired carboxylic acid after hydrolysis .

1-(2-Methylpropyl)cyclopentane-1-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with anti-inflammatory properties.
  • Agricultural Chemicals: Its derivatives could be explored for use as herbicides or fungicides.
  • Chemical Synthesis: Utilized in organic synthesis for creating more complex molecules due to its reactive functional groups .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Methyl-1-propylcyclopentane-1-carboxylic acidC₁₀H₁₈O₂Different alkyl substitution pattern
Cyclopentane-1-carboxylic acidC₅H₈O₂Lacks branched alkyl substituent
3-Methylcyclopentane-1-carboxylic acidC₇H₁₂O₂Contains a methyl group at a different position

The unique branched structure of 1-(2-Methylpropyl)cyclopentane-1-carboxylic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.

XLogP3

2.8

Dates

Modify: 2023-08-19

Explore Compound Types